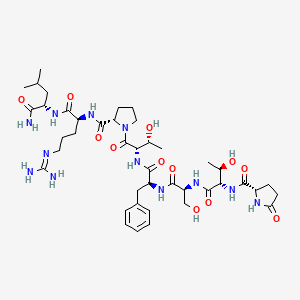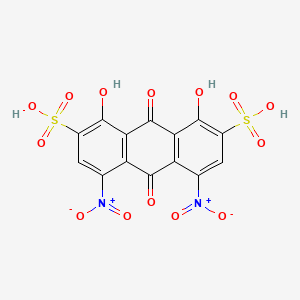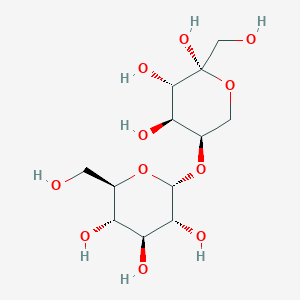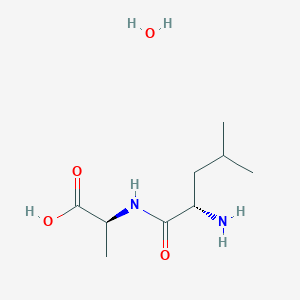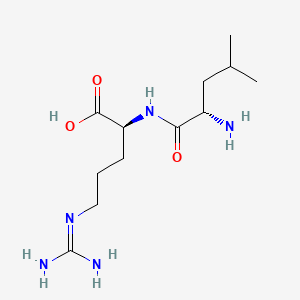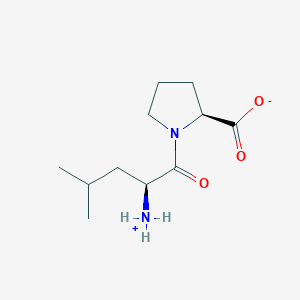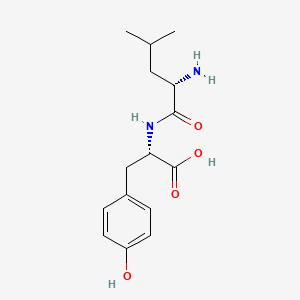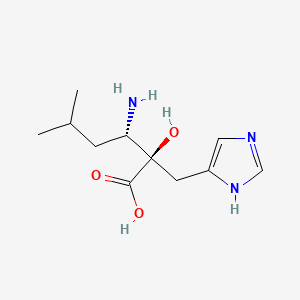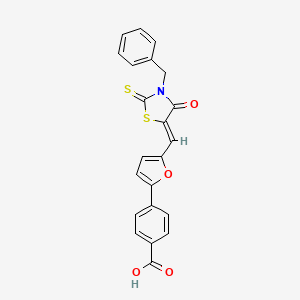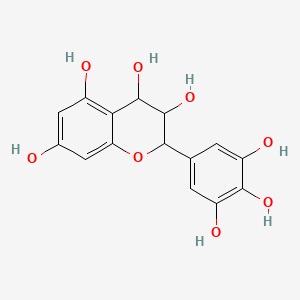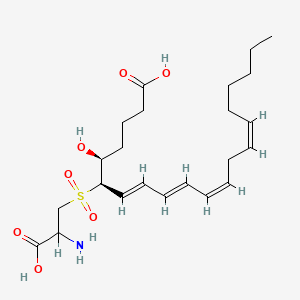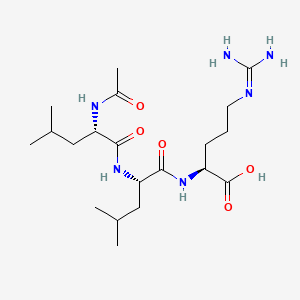
Litorin
Vue d'ensemble
Description
Litorin est un nonapeptide bioactif initialement isolé de la peau de la grenouille australienne Litoria aurea . Il appartient à la famille de la bombésine-litorine et partage une séquence d'acides aminés commune au niveau du C-terminus. This compound a été identifié comme un agoniste des deux sous-types de récepteurs de la bombésine, le récepteur de la bombésine à préférence pour le peptide de libération de la gastrine et le récepteur à préférence pour la neuromedine B . Ce composé présente des activités biologiques dans le système nerveux central et le tube digestif, ainsi que des effets thermorégulateurs .
Applications De Recherche Scientifique
Litorin has a wide range of scientific research applications:
Chemistry: this compound is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is employed in research on receptor-ligand interactions, particularly with bombesin receptors.
Mécanisme D'action
Target of Action
Litorin, an amphibian bombesin peptide derivative, is primarily an agonist of the bombesin receptor . This receptor is widely distributed on the surface of various cells, including cancer cells . The bombesin receptor mediates the actions of bombesin-related peptides .
Mode of Action
This compound interacts with its target, the bombesin receptor, to stimulate various physiological responses. It stimulates the contraction of smooth muscle, gastrin, gastric acid, and pancreatic secretion . The actions of this compound are more rapid in onset and disappearance than those observed for Bombesin, either in vitro or in vivo .
Biochemical Pathways
Given its role as a bombesin receptor agonist, it likely influences pathways related to smooth muscle contraction, gastrin release, gastric acid secretion, and pancreatic secretion
Pharmacokinetics
It’s known that this compound has a rapid onset and disappearance of action , suggesting that it may be quickly absorbed and metabolized in the body
Result of Action
The interaction of this compound with the bombesin receptor results in several molecular and cellular effects. It stimulates the contraction of smooth muscle, which could influence various physiological processes such as digestion . It also stimulates the secretion of gastrin, gastric acid, and pancreatic enzymes, which play crucial roles in digestion .
Analyse Biochimique
Biochemical Properties
Litorin interacts with specific enzymes and proteins, primarily the bombesin receptors . It acts as an agonist of the bombesin receptor . The interaction of this compound with these receptors triggers a series of biochemical reactions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It stimulates the contraction of smooth muscle, stimulates gastrin, gastric acid, and pancreatic secretion, and suppresses the nutriment in vivo . It also interacts with specific membrane receptors on pancreatic acinar cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the bombesin receptors . As an agonist of these receptors, this compound can activate or inhibit certain enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The actions of this compound are more rapid in onset and disappearance than those observed for bombesin, either in vitro or in vivo . This suggests that this compound may have different stability and degradation patterns, and its long-term effects on cellular function may vary over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, after pulse intracerebroventricular injection in rats, this compound did not significantly affect drinking, and this effect was independent of the dose administered .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those associated with the bombesin receptors . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with lipids, assuming lipid-specific conformations . This interaction suggests a requirement for negatively charged lipids during the process of hormone-membrane interaction .
Subcellular Localization
Given its interactions with lipids and bombesin receptors, it is likely that this compound is directed to specific compartments or organelles within the cell .
Méthodes De Préparation
Litorin peut être synthétisé en utilisant des méthodes de synthèse peptidique conventionnelles. La séquence nonapeptidique Pyr-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH est assemblée étape par étape en utilisant la synthèse peptidique en phase solide . Le processus de synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine, suivi de la déprotection et du clivage de la résine. Le produit final est purifié en utilisant la chromatographie liquide haute performance pour atteindre une pureté d'au moins 97% .
Analyse Des Réactions Chimiques
Litorin subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des liaisons disulfures entre les résidus cystéine, ce qui peut stabiliser sa structure tridimensionnelle.
Réduction : Les réactions de réduction peuvent rompre les liaisons disulfures, conduisant à une structure peptidique linéaire.
Substitution : this compound peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d'autres résidus afin de modifier son activité biologique.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à la séquence peptidique .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : this compound est utilisé comme un peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Il est utilisé dans la recherche sur les interactions récepteur-ligand, en particulier avec les récepteurs de la bombésine.
Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs de la bombésine, en particulier le récepteur de la bombésine à préférence pour le peptide de libération de la gastrine et le récepteur à préférence pour la neuromedine B . Lors de la liaison, la litorine active ces récepteurs, ce qui conduit à une cascade de voies de signalisation intracellulaire. Ces voies comprennent l'activation de l'adénylate cyclase, qui augmente les niveaux d'AMP cyclique, et l'activation de la phospholipase C, qui augmente les niveaux d'inositol triphosphate et de diacylglycérol. Ces événements de signalisation entraînent diverses réponses physiologiques, telles que la contraction des muscles lisses, la sécrétion d'acide gastrique et la modulation de la thermorégulation .
Comparaison Avec Des Composés Similaires
Litorin est similaire à d'autres peptides de type bombésine, tels que la bombésine et la neuromedine B. littorine présente des affinités plus fortes envers les deux sous-types de récepteurs de la bombésine par rapport à la bombésine . De plus, les actions de la litorine sont plus rapides en termes d'apparition et de disparition que celles observées pour la bombésine, in vitro ou in vivo . Cela fait de la litorine un composé unique et précieux pour la recherche et les applications thérapeutiques.
Des composés similaires comprennent :
Bombésine : Un peptide qui partage une séquence d'acides aminés et une activité biologique similaires à la litorine.
Neuromedine B : Un autre peptide de type bombésine avec des affinités réceptorielles et des effets physiologiques similaires.
Les propriétés uniques de la litorine, telles que son apparition rapide d'action et ses fortes affinités réceptorielles, en font un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H68N14O11S/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70)/t28-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNRADJYUSTIV-FPNHNIPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H68N14O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204308 | |
| Record name | Litorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1085.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55749-97-8 | |
| Record name | Litorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Litorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is litorin, and what is its origin?
A1: this compound is a bombesin-like nonapeptide originally isolated from the skin of the Australian leptodactylid frog, Litoria aurea []. It belongs to a family of peptides with significant homology in their C-terminal regions, which are responsible for their biological activities [].
Q2: How does this compound interact with cells to exert its effects?
A2: this compound interacts with specific membrane receptors on the surface of various cell types, including pancreatic acinar cells [, , ], smooth muscle cells [], and glioblastoma cells []. These receptors belong to the G protein-coupled receptor superfamily [, ].
Q3: What are the downstream effects of this compound binding to its receptors?
A3: this compound binding triggers a cascade of intracellular signaling events, leading to various physiological responses. For example, in pancreatic acinar cells, this compound stimulates amylase secretion, calcium outflux, and cyclic guanosine monophosphate (cGMP) accumulation [, , ]. In smooth muscle cells, it induces contraction [, ]. In glioblastoma cells, it increases cytosolic calcium ion concentration and the generation of inositol phosphates [].
Q4: Does this compound affect feeding behavior?
A4: Yes, this compound administered peripherally or centrally inhibits food intake in various species [, , ]. This effect is mediated through its interaction with bombesin receptors, particularly the neuromedin B receptor (NMB-R or BB1) [].
Q5: What is the role of this compound in thermoregulation?
A5: Studies in rats show that centrally administered this compound can induce hypothermia, particularly in cold environments []. This effect suggests a potential role for this compound in regulating body temperature.
Q6: How does this compound affect gastric function?
A6: this compound has been shown to reduce gastric acid secretion and emptying in rats when administered intracerebroventricularly [, ]. This effect suggests a potential role in regulating digestive processes.
Q7: Does this compound play a role in cell growth and proliferation?
A7: Yes, this compound exhibits mitogenic activity in Swiss 3T3 cells, stimulating DNA synthesis and cell division []. This effect is potentiated by insulin, colchicine, platelet-derived growth factor, and fibroblast-derived growth factor [].
Q8: What is the primary structural feature of this compound responsible for its biological activity?
A8: The C-terminal nonapeptide sequence of this compound is crucial for its biological activity []. Modifications to this region can significantly impact its potency and efficacy [].
Q9: How do modifications to the this compound structure affect its activity?
A9: Substituting glutamine at position 2 with its gamma-methyl ester (Glu(OMe)2-litorin) results in a peptide with slightly different pharmacological properties []. Other modifications, such as replacing the amide bond between positions 8 and 9 with a thiomethylene ether ([Phe8 ψ[CH2S]-Leu9]this compound) or a methylated amine ([Phe8 ψ[CH2N(CH3)]Leu9]this compound), can alter its activity from an agonist to an antagonist [].
Q10: Does the length of the this compound peptide affect its activity?
A10: Yes, the minimum length required for bombesin-like activity is the C-terminal heptapeptide, while the nonapeptide exhibits maximal activity comparable to bombesin [].
Q11: Are there specific amino acid residues essential for this compound activity?
A11: Both tryptophan and histidine residues within the C-terminal region appear to be essential for this compound's bombesin-like activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


